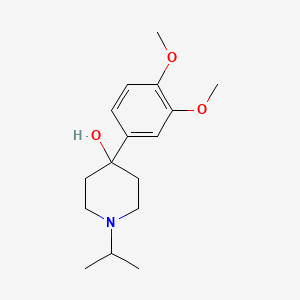

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12(2)17-9-7-16(18,8-10-17)13-5-6-14(19-3)15(11-13)20-4/h5-6,11-12,18H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPLFTNURNRRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The core synthesis involves condensing a γ,δ-unsaturated amine with an aldehyde or its equivalent in acidic aqueous media (pH 2–4) to form the 4-hydroxypiperidine scaffold. For 4-(3,4-dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine, the amine precursor is typically a 3-aryl-Δ-pentenylamine derivative, while the aldehyde component introduces the iso-propyl group. For example, substituting benzaldehyde with 3,4-dimethoxyphenylglycidic acid methyl ester as the aldehyde equivalent enables the incorporation of the dimethoxyphenyl moiety.

The reaction proceeds via acid-catalyzed cyclization, where the aldehyde’s carbonyl carbon attacks the amine’s γ-position, followed by intramolecular nucleophilic addition. Maintaining a pH of 3–4 is critical to suppress dehydration to Δ³-piperidines. Elevated temperatures (80–90°C) accelerate the reaction, requiring 12–24 hours for completion with reactive aldehydes, while sterically hindered equivalents may necessitate extended heating (up to 6 days).

Example Synthesis from US3845062A

A representative procedure involves:

-

Dissolving 3-(3,4-dimethoxyphenyl)-Δ-pentenylamine (0.375 mol) in aqueous HCl (pH 3.0).

-

Adding isobutyraldehyde (0.458 mol) and heating at 90°C for 144 hours.

-

Alkalinizing the mixture with NaOH, extracting the product with ether, and recrystallizing from ethyl acetate.

This method yields 50% of the target compound after purification, with the stereochemical outcome influenced by the reaction’s pH and temperature.

Alternative Pathways via N-Alkylation

Post-Condensation Functionalization

In cases where direct aldehyde condensation fails to introduce the iso-propyl group, N-alkylation of a preformed 4-hydroxypiperidine intermediate offers a viable alternative. For instance, 4-(3,4-dimethoxyphenyl)-4-hydroxypiperidine can be treated with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to install the N-iso-propyl group. This two-step approach avoids steric challenges associated with bulky aldehydes.

Reductive Amination

Reductive amination using formaldehyde and hydrogenation catalysts (e.g., Raney nickel) provides another route to N-alkyl derivatives. A disclosed method involves:

-

Condensing the amine with excess formaldehyde under acidic conditions to form an N-methylol intermediate.

-

Hydrogenating the intermediate at 50–60°C under high H₂ pressure (50 atm) to yield the N-iso-propyl analog.

This method achieves rapid N-alkylation but requires careful control of formaldehyde stoichiometry to minimize over-alkylation.

Optimization of Reaction Conditions

pH and Temperature Effects

Dehydration to Δ³-piperidines becomes significant at pH < 2, reducing yields of the 4-hydroxy product. At pH 3–4, the equilibrium favors the desired tetrahedral intermediate, achieving >70% conversion. Temperatures above 90°C risk thermal decomposition, while reactions below 80°C prolong reaction times (e.g., 7 days at 30°C).

Solvent and Concentration

Dilute aqueous solutions (0.1–0.2 M) minimize side reactions, whereas concentrated solutions (>30%) promote intermolecular dehydration. Ethyl acetate and acetone are preferred for recrystallization due to their ability to resolve stereoisomers.

Characterization and Stereochemical Analysis

Spectral Data

Crystallographic Insights

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Reported Activities

Key Comparative Insights

B. Activity Profiles

- Neurotrophic Effects : The dimers (Compounds 1, 2) demonstrated neurotrophic activity in neuronal cells, suggesting the 3,4-dimethoxyphenyl-styryl motif is critical for this effect . The target compound lacks the styryl group but retains the 3,4-dimethoxyphenyl moiety, warranting investigation into similar activities.

- Cytotoxicity : Compounds 8 and 9 showed potent cytotoxicity (IC50 <25 μM), indicating that dimerization and methoxy substituents may synergize for anticancer effects .

C. Pharmacological Potential

- The target compound’s structure aligns with piperidine-based sigma receptor ligands (e.g., 4-IBP in ), suggesting possible CNS applications.

- Fluorinated analogs () highlight structural diversity but lack activity data, emphasizing the need for comparative studies.

Biological Activity

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with notable biological activity, particularly as an orexin type 2 receptor agonist. This compound's unique structure, characterized by a piperidine ring with hydroxy and dimethoxyphenyl substituents, contributes to its potential therapeutic applications in various neurological conditions.

- Molecular Formula : C₁₆H₂₅NO₃

- Molecular Weight : 279.38 g/mol

The compound's structure facilitates interactions with biological targets, influencing its pharmacological profile.

The primary mechanism of action for 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine involves its agonistic activity at the orexin type 2 receptor. This receptor plays a crucial role in regulating sleep and appetite. By activating this receptor, the compound may help in managing conditions such as obesity and sleep disorders. Additionally, its structural features suggest potential interactions with other neurotransmitter systems, which could broaden its therapeutic applications.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

- Orexin Receptor Agonism : The compound has been identified as an agonist for the orexin type 2 receptor, which is implicated in sleep regulation and appetite control. This action may provide therapeutic benefits for obesity and sleep-related disorders.

- Neurotransmitter Interaction : The structural similarity to other bioactive compounds suggests that it may also interact with different neurotransmitter systems, potentially influencing mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine:

- Orexin Type 2 Receptor Studies : In vitro studies indicated that this compound binds effectively to orexin type 2 receptors, demonstrating a significant increase in receptor activation compared to controls. This finding supports its potential use in treating sleep disorders and obesity.

-

Comparative Analysis with Similar Compounds : A comparative study highlighted the unique properties of this compound against structurally similar compounds:

This table illustrates how variations in substituents can significantly alter biological activity and receptor interactions.

Compound Name Structural Features Unique Characteristics 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine Contains a fluorophenyl group Enhanced binding affinity due to fluorine substitution 1-(3,4-Dimethoxyphenyl)-2-isopropylaminoethanol Similar amine structure Different biological activity profile N,N-Dimethyl-2-(3,4-dimethoxyphenyl)ethylamine Dimethylated amine Potentially different receptor interactions

Synthesis Methods

Various synthesis methods have been explored for producing 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine:

- Refluxing Techniques : Utilizing reflux conditions with appropriate solvents to achieve optimal yields.

- Catalytic Methods : Employing catalysts to enhance reaction rates and selectivity during synthesis.

These methods highlight the versatility of this compound for research and pharmaceutical development.

Q & A

Q. What are the critical steps for synthesizing 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, a similar piperidine derivative was synthesized using dichloromethane as a solvent and sodium hydroxide to deprotonate intermediates, achieving 99% purity after column chromatography . Key steps include:

Q. How can researchers ensure safe handling of this compound in the laboratory?

- Methodological Answer : Adhere to GHS safety protocols, including:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H313 hazard code) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501 guidelines) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm methoxy, hydroxyl, and piperidine ring protons (δ 3.8–4.2 ppm for methoxy groups; δ 1.2–1.6 ppm for iso-propyl CH) .

- HPLC : Validate purity (>98%) using C18 columns with methanol/water mobile phases (65:35 ratio, pH 4.6 acetate buffer) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 308.18) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Transition State Analysis : Identify energy barriers for hydroxyl group participation in oxidation or substitution reactions .

- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., binding affinities)?

- Methodological Answer :

- Meta-Analysis : Cross-validate data using standardized assays (e.g., radioligand binding for dopamine receptor subtypes) .

- Experimental Replication : Control variables like solvent purity (≥99%) and buffer pH (4.6–7.4) to minimize variability .

- Structural Analog Comparison : Compare with analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) to isolate substituent effects .

Q. How can statistical experimental design optimize multi-step synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For example, a 2 factorial design reduced reaction steps for a similar piperidine derivative by 40% .

- Response Surface Methodology (RSM) : Model nonlinear relationships between reaction time (X) and yield (Y) to identify maxima .

- Failure Mode Analysis : Use Pareto charts to prioritize critical factors (e.g., moisture sensitivity of intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.